molecular formula C14H12F3NO2 B6604479 rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2137987-32-5

rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B6604479
CAS No.: 2137987-32-5
M. Wt: 283.24 g/mol
InChI Key: LDHDAFIOTGFBIY-GMTAPVOTSA-N
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Description

The compound “rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione” is a bicyclic organic molecule characterized by its unique structure, which includes a trifluoromethyl group and a benzyl group attached to a bicyclic azabicycloheptane core. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Azabicycloheptane Core: This step often involves a cyclization reaction where a suitable precursor undergoes intramolecular cyclization to form the bicyclic structure.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, typically using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and the effects of trifluoromethyl groups on chemical reactivity.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for drug design, particularly in the development of compounds that can interact with specific biological targets.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Studies may explore its activity against various diseases, its pharmacokinetics, and its safety profile.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism by which rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The benzyl group may facilitate binding to specific receptors or enzymes, modulating their activity. The bicyclic structure can provide rigidity, ensuring a specific orientation of functional groups for optimal interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,5R,6R)-3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione: Similar structure but with a methyl group instead of a trifluoromethyl group.

    rac-(1R,5R,6R)-3-benzyl-6-(difluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione: Contains a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more attractive candidate for drug development compared to its analogs.

This detailed overview provides a comprehensive understanding of rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[320]heptane-2,4-dione, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c15-14(16,17)10-6-9-11(10)13(20)18(12(9)19)7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHDAFIOTGFBIY-GMTAPVOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C1C(F)(F)F)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]1C(F)(F)F)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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